molecular formula C7H8N4O2 B1682246 Theobromine CAS No. 83-67-0

Theobromine

Cat. No. B1682246
CAS RN: 83-67-0
M. Wt: 180.16 g/mol
InChI Key: YAPQBXQYLJRXSA-UHFFFAOYSA-N
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Description

Theobromine is a major alkaloidal constituent of cocoa and is a xanthine alkaloid. It is a diuretic drug and has a similar, but smaller, effect to caffeine . It is a water-insoluble, crystalline, bitter powder .


Synthesis Analysis

Theobromine has been used as an active pharmaceutical ingredient (API) model in cocrystal preparation. A series of theobromine cocrystallization processes from solutions have been carried out . Theobromine:oxalic acid (2:1) cocrystal was synthesized mechanochemically .


Molecular Structure Analysis

Theobromine is a xanthine base, which is a type of organic compound. It is classified as a methylxanthine, along with other compounds such as caffeine and theophylline . The molecular formula of theobromine is C7H8N4O2 .


Chemical Reactions Analysis

Theobromine has been used in the formation of cocrystals. The formation can be described as a self-accelerated (liquid-like) process from a highly activated species . A voltammetric analysis of Theobromine in food samples was successfully realized using a nanobiohybrid sensor .


Physical And Chemical Properties Analysis

Theobromine is a white, crystalline powder that is bitter in taste. It is soluble in water and has a melting point of around 357 degrees Celsius . It is chemically similar to caffeine, with the main difference being the position of methyl groups on the xanthine base .

Scientific Research Applications

Enamel Protection and Remineralization

Theobromine has been studied for its effects on dental health, particularly in enamel protection and remineralization. Research has shown that theobromine can prevent the demineralization of enamel and stimulate the growth of new enamels. In one study, the application of theobromine gel was shown to increase enamel microhardness, although it did not contribute to the enamel's hardness resistance after immersion in citric acid (Herisa, Noerdin, & Eriwati, 2017). Another study evaluated human enamel surfaces treated with theobromine and found a remarkable protection of the enamel surface with the application of theobromine (Kargul, Özcan, Peker, Nakamoto, Simmons, & Falster, 2012). Moreover, theobromine has been compared favorably to fluoride in remineralizing enamel and preventing caries, showcasing its potential as an alternative to traditional fluoride treatments (Shawky, Khattab, & Yassa, 2021).

Potential in Treating Obesity

Theobromine has been explored as a potential treatment for obesity. A study found that theobromine alleviated diet-induced obesity in mice by browning of white adipose tissue and activating brown adipose tissue. It was found to interact with and inhibit the activity of phosphodiesterase-4 in adipose tissues and cells, potentiating energy expenditure (Jang, Mukherjee, Choi, Kang, Pham, & Yun, 2020).

Antitumor Properties

Theobromine has shown potential in inhibiting the growth of tumors. One study focused on its effects on malignant glioblastoma, where it was found to prevent the proliferation of these cells by negatively regulating various signaling pathways, including phosphodiesterase-4, extracellular signal-regulated kinase, and others (Sugimoto, Miwa, Hitomi, Nakamura, Tsuchiya, & Yachie, 2014).

Neurological Benefits

Theobromine may also play a role in enhancing brain functions. It has been observed to up-regulate cerebral brain-derived neurotrophic factor and facilitate motor learning in mice, indicating its potential impact on learning and memory (Yoneda, Sugimoto, Katakura, Matsuzaki, Tanigami, Yachie, Ohno‐Shosaku, & Shido, 2017).

Regulation of Lipid Metabolism

Theobromine has been studied for its effects on lipid metabolism. One study found that it ameliorated nonalcoholic fatty liver disease by regulating hepatic lipid metabolism via the mTOR signaling pathway, both in vivo and in vitro (Wei, Wu, Liu, Zhang, Guan, Gao, & Xu, 2020).

Dental Applications

Several studies have focused on theobromine's role in dental health beyond enamel remineralization. For instance, theobromine has been incorporated into dental materials for treating early decay and is suggested to be used in coatings to inhibit the initiation and progression of dental caries (Mateescu, Vlase, Jumanca, Galuscan, Avram, Vlase, & Others, 2021).

Effects on Serum Lipoprotein Profiles

Theobromine's impact on serum lipoprotein profiles in humans was examined, particularly in individuals with low HDL-cholesterol concentrations. The study found that theobromine consumption influenced concentrations of cholesterol in various lipoprotein subclasses, although it did not significantly impact HDL-cholesterol in subjects with a specific lipoprotein phenotype (Jacobs, Smolders, Lin, de Roo, Trautwein, van Duynhoven, Mensink, Plat, & Mihaleva, 2017).

Safety And Hazards

Theobromine is harmful if swallowed and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, contacting with skin and eye, and to use personal protective equipment .

Future Directions

Theobromine is starting to be widely studied to look for common and differential mechanisms with caffeine. Theobromine and caffeine are methylxanthines that may form non-covalent stacking complexes with ATP and affect cell metabolism and/or DNA and RNA structure . Theobromine has been shown to protect cognitive function by regulating neurotransmitter signaling . More investigations are needed to confirm these findings .

properties

IUPAC Name

3,7-dimethylpurine-2,6-dione
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InChI

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13)
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InChI Key

YAPQBXQYLJRXSA-UHFFFAOYSA-N
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Canonical SMILES

CN1C=NC2=C1C(=O)NC(=O)N2C
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Molecular Formula

C7H8N4O2
Record name THEOBROMINE
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DSSTOX Substance ID

DTXSID9026132
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Molecular Weight

180.16 g/mol
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Physical Description

Theobromine is an odorless white crystalline powder. Bitter taste. pH (saturated solution in water): 5.5-7. (NTP, 1992), Solid
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Boiling Point

Sublimes at 554-563 °F (NTP, 1992), Sublimes 290-295 °C
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 330 mg/L at 25 °C, In water, 500 mg/L, temp not specified, Slightly soluble in water, One gram dissolves in about 200 mL water, 150 mL boiling water, For more Solubility (Complete) data for 3,7-Dimethylxanthine (7 total), please visit the HSDB record page., 0.33 mg/mL at 25 °C
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Density

1.522 g/cu cm at 20 °C; relative density: 1.522 at 20 °C
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Mechanism of Action

Theobromine stimulates medullary, vagal, vasomotor, and respiratory centers, promoting bradycardia, vasoconstriction, and increased respiratory rate. This action was previously believed to be due primarily to increased intracellular cyclic 3′,5′-adenosine monophosphate (cyclic AMP) following inhibition of phosphodiesterase, the enzyme that degrades cyclic AMP. It is now thought that xanthines such as caffeine and theobromine act as antagonist at adenosine-receptors within the plasma membrane of virtually every cell. As adenosine acts as an autocoid, inhibiting the release of neurotransmitters from presynaptic sites but augmenting the actions of norepinephrine or angiotensin, antagonism of adenosine receptors promotes neurotransmitter release. This explains the stimulatory effects of xanthine derivatives such as theobromine and caffeine. Blockade of the adenosine A1 receptor in the heart leads to the accelerated, pronounced "pounding" of the heart upon caffeine intake.
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Product Name

Theobromine

Color/Form

Monoclinic needles (/crystalline structure is/ lamellar twining on 001 /axis/) from water, White powder or monoclinic needles

CAS RN

83-67-0
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Melting Point

675 °F (NTP, 1992), 357 °C
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Synthesis routes and methods

Procedure details

The 1,3-methyl-7-alkylxanthine was thus converted to the corresponding 3-methyl-7-alkylxanthine. The results of the conversion reaction are shown in FIG. 2. It is seen that in using either of the substrates (caffeine or 1,3-dimethyl-7-propylxanthine) the transformant strain having pCA32A, i.e., P. putida IF-3-9C-21/pCA32A, produces the corresponding conversion product (theobromine or 3-methyl-7-propylxanthine, respectively) in an amount about 2 to 4 times that produced by P. putida IF-3-9C-21.
[Compound]
Name
1,3-methyl-7-alkylxanthine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-methyl-7-alkylxanthine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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